

# physicochemical properties of Ethyl (4-methyl-1-piperazinyl)acetate

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## Compound of Interest

Compound Name: Ethyl (4-methyl-1-piperazinyl)acetate

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl (4-methyl-1-piperazinyl)acetate**

## Introduction: The Significance of a Versatile Scaffold

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into bioactive molecules to modulate their pharmacological and pharmacokinetic profiles.<sup>[1][2]</sup> **Ethyl (4-methyl-1-piperazinyl)acetate** is a key intermediate, a versatile building block that provides medicinal chemists with a reliable handle to introduce the N-methylpiperazine group. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the cornerstone of its effective application, enabling researchers to predict its behavior in reactions, design robust analytical methods, and ultimately, synthesize novel therapeutic agents with greater efficiency and control. This guide offers a comprehensive exploration of these properties, grounded in established analytical principles and practical, field-proven insights.

## Molecular Identity and Structural Rationale

### Chemical Identity

- Systematic Name (IUPAC): ethyl 2-(4-methylpiperazin-1-yl)acetate<sup>[3]</sup>

- Common Synonyms: Ethyl 4-methyl-1-piperazineacetate, (4-Methyl-piperazin-1-yl)-acetic acid ethyl ester[4][5]
- CAS Number: 28920-67-4[4][5][6]
- Molecular Formula: C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>[3][4]
- Molecular Weight: 186.25 g/mol [3][4]

## Structural Representation

The structure of **Ethyl (4-methyl-1-piperazinyl)acetate** combines a basic N-methylpiperazine ring with an ethyl acetate functional group. This bifunctional nature is central to its utility and chemical behavior.

Caption: 2D Structure of **Ethyl (4-methyl-1-piperazinyl)acetate**.

## Rationale for Structural Features

The molecule's architecture dictates its chemical personality. The tertiary amine of the N-methyl group and the other tertiary amine within the piperazine ring impart basicity, making the molecule susceptible to protonation in acidic environments. The ethyl ester group provides a site for nucleophilic attack, most notably hydrolysis, which can convert the ester back to the corresponding carboxylic acid.[7] This duality is key: the basic nitrogen allows for manipulation of solubility based on pH, while the ester provides a reactive handle for amide bond formation or other derivatizations.

## Core Physicochemical Properties

A quantitative understanding of a molecule's physical properties is essential for its purification, handling, and formulation.

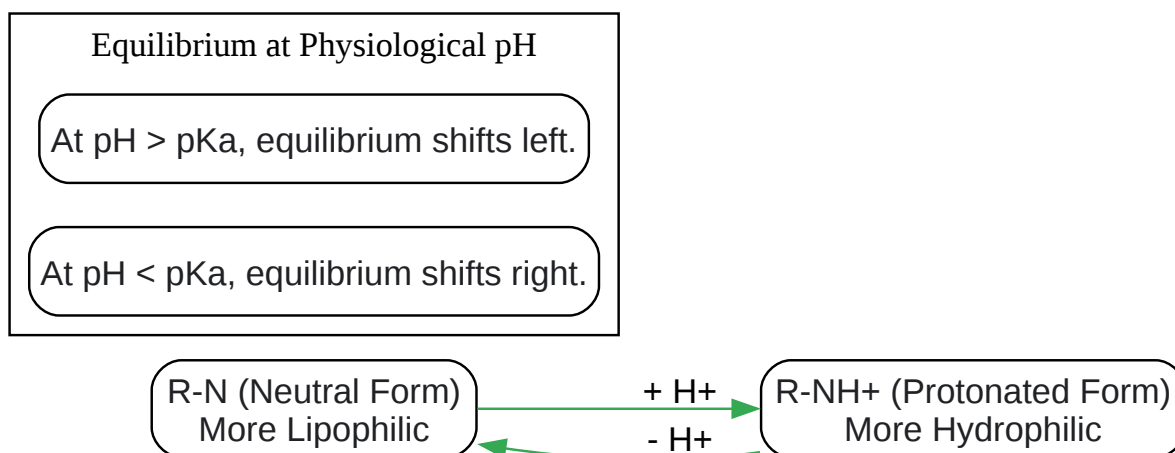
## Summary of Physicochemical Data

Property	Value	Source
Molecular Weight	186.25 g/mol	[3][4]
Boiling Point	250.3°C at 760 mmHg	[4]
115-116°C at 12 Torr	[5]	
Density	1.019 g/cm <sup>3</sup> (Predicted)	[4][5]
Flash Point	105.2°C	[4][5]
Refractive Index	1.466	[4][5]
pKa (Predicted)	7.45 ± 0.10	[5]
Vapor Pressure	0.0218 mmHg at 25°C	[4]

## In-depth Discussion of Key Properties

- Boiling Point and Volatility:** The relatively high boiling point at atmospheric pressure (250.3°C) indicates low volatility.[4] For purification, vacuum distillation is the preferred method, as evidenced by the significantly lower boiling point at reduced pressure (115-116°C at 12 Torr).[5] This prevents thermal degradation that might occur at higher temperatures.
- Solubility:** While specific quantitative data is sparse in readily available literature, the structure allows for qualitative prediction. The presence of two tertiary amine nitrogens and two oxygen atoms allows for hydrogen bonding with protic solvents like water, suggesting some degree of aqueous solubility. However, the nine-carbon backbone and ethyl group introduce lipophilic character. Therefore, it is expected to be freely soluble in a wide range of organic solvents such as alcohols, ethyl acetate, and dichloromethane. Its aqueous solubility is expected to increase significantly at lower pH due to the protonation of the basic piperazine nitrogens.
- pKa and pH-Dependent Behavior:** The predicted pKa of 7.45 is attributed to the protonation of one of the piperazine nitrogens.[5] This value is critically important for drug development, as it dictates the charge state of the molecule at physiological pH (~7.4). At pH values below its pKa, the molecule will be predominantly protonated and exist as a cation, which typically enhances water solubility but may decrease membrane permeability. Conversely, at pH

values above the pKa, the molecule will be in its neutral, more lipophilic form. This equilibrium is fundamental for designing liquid chromatography methods, extraction protocols, and pharmaceutical formulations.



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Caption: Protonation equilibrium of the piperazine moiety.

## Spectroscopic and Analytical Characterization

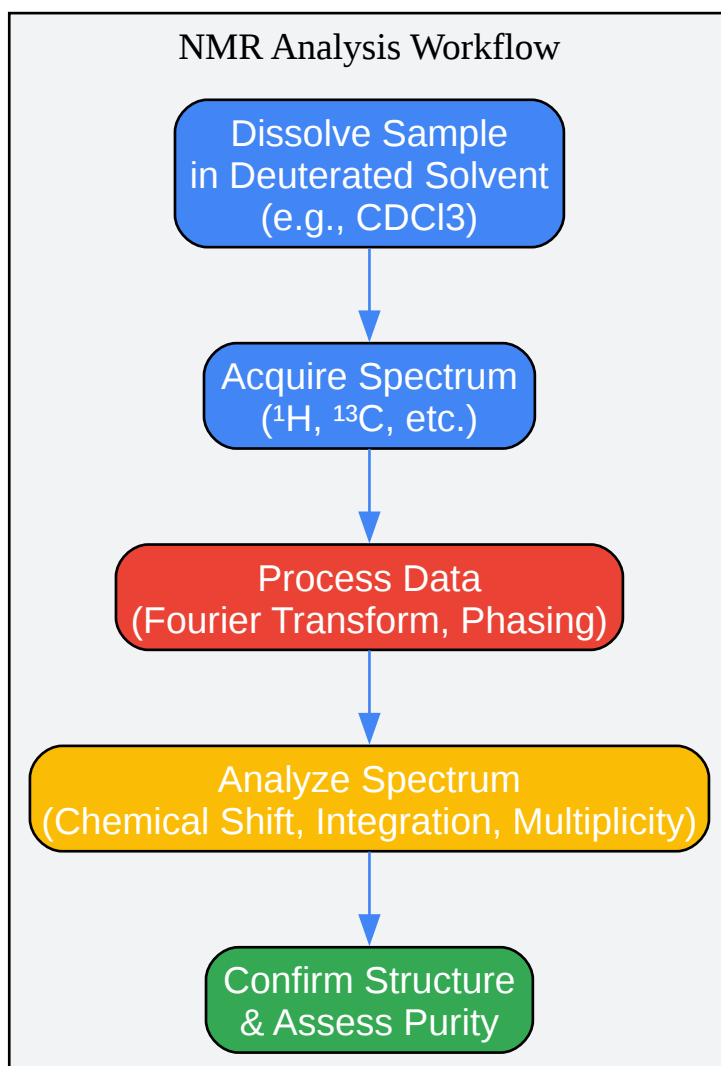
Confirming the identity and purity of **Ethyl (4-methyl-1-piperazinyl)acetate** requires a suite of analytical techniques. The protocols described below represent a self-validating system for quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- Expected <sup>1</sup>H NMR Spectrum (in CDCl<sub>3</sub>):
  - ~ 4.1-4.2 ppm (quartet, 2H): The -O-CH<sub>2</sub>-CH<sub>3</sub> protons of the ethyl group, split by the adjacent methyl group.
  - ~ 3.2 ppm (singlet, 2H): The -CH<sub>2</sub>-COO- protons adjacent to the piperazine nitrogen and the carbonyl group.

- ~ 2.4-2.7 ppm (broad multiplet, 8H): The four sets of -CH<sub>2</sub>- protons on the piperazine ring, which often appear as a complex, overlapping signal.
- ~ 2.3 ppm (singlet, 3H): The N-CH<sub>3</sub> protons on the piperazine ring.
- ~ 1.2-1.3 ppm (triplet, 3H): The -O-CH<sub>2</sub>-CH<sub>3</sub> protons of the ethyl group, split by the adjacent methylene group.
- Expected <sup>13</sup>C NMR Spectrum: The spectrum should show 8 distinct signals, corresponding to the 9 carbon atoms (two pairs of piperazine carbons are chemically equivalent). Key signals would include the carbonyl carbon (~170 ppm), the ester carbons (~60 ppm and ~14 ppm), and the carbons of the piperazine ring and N-methyl group (~45-55 ppm).



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Caption: Standard workflow for NMR-based structural confirmation.

## Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern.

- **Expected Molecular Ion:** In Electron Ionization (EI) mode, a molecular ion peak  $[M]^+$  should be observed at  $m/z = 186$ . In Electrospray Ionization (ESI) mode, common in LC-MS, the protonated molecule  $[M+H]^+$  would be detected at  $m/z = 187.1$ .
- **Key Fragmentation Pattern:** A characteristic fragmentation would be the loss of the ethoxy group ( $-OC_2H_5$ ) to give a fragment at  $m/z = 141$ , or the loss of the entire ethyl acetate side chain.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- $\sim 1735\text{-}1750\text{ cm}^{-1}$ : A strong, sharp absorption corresponding to the  $C=O$  (ester) stretch. This is a definitive peak for this molecule.
- $\sim 2800\text{-}3000\text{ cm}^{-1}$ : C-H stretching vibrations from the alkyl groups.
- $\sim 1150\text{-}1250\text{ cm}^{-1}$ : C-O stretching of the ester group.
- $\sim 1100\text{-}1150\text{ cm}^{-1}$ : C-N stretching of the tertiary amines.

## Chromatographic Analysis: A Self-Validating Purity Protocol

A robust chromatographic method is essential for verifying purity.

- **Method:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- **Causality:** This technique is ideal because it separates compounds based on polarity. The basic nature of the analyte requires careful mobile phase selection to ensure good peak

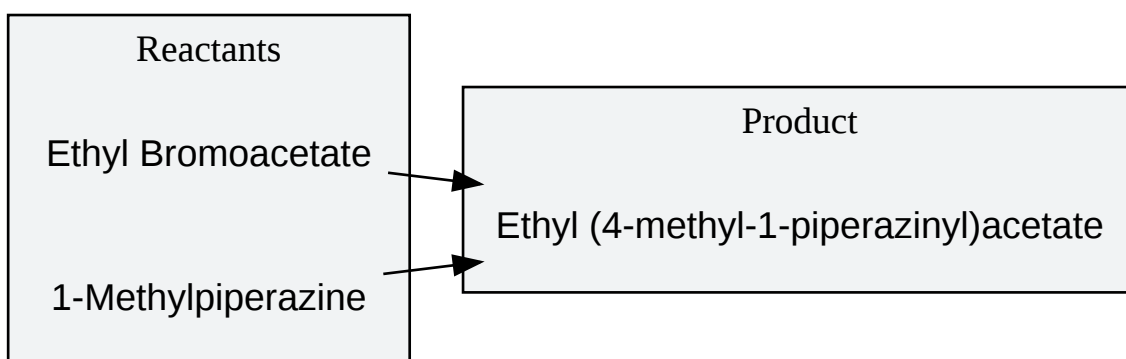
shape.

- Step-by-Step Protocol:
  - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
  - Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical; it protonates the piperazine nitrogens, preventing peak tailing by masking interactions with residual silanols on the silica support.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This ensures elution of any potential impurities with different polarities.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at ~210 nm, where the ester carbonyl group has some absorbance.
  - Validation: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

## Synthesis and Reactivity

### Synthetic Pathway

The most common and straightforward synthesis involves the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base to neutralize the resulting hydrohalic acid.



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Caption: Synthetic route via N-alkylation.

## Key Reactivity: Ester Hydrolysis

A primary reaction of this molecule is the hydrolysis of the ethyl ester to form (4-methyl-1-piperazinyl)acetic acid.<sup>[7]</sup> This reaction can be catalyzed by either acid or base and is often a subsequent step in a synthetic sequence where the carboxylic acid functionality is required for further reactions, such as amide coupling. A patent describes the hydrolysis of the ethyl acetate by stirring in water at reflux temperature for 2 hours.<sup>[7]</sup>

## Conclusion: A Cornerstone for Drug Discovery

**Ethyl (4-methyl-1-piperazinyl)acetate** is more than just a chemical compound; it is an enabling tool for medicinal chemistry. Its well-defined physicochemical properties—particularly its basicity, solubility profile, and reactive ester handle—provide a reliable and predictable platform for molecular elaboration. The piperazine core it delivers is instrumental in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.<sup>[1]</sup> A thorough understanding of the principles outlined in this guide empowers researchers to leverage this versatile building block to its full potential, accelerating the journey from initial concept to innovative therapeutics.

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